2-(2-Nitrophenoxy)benzaldehyde
Overview
Description
2-(2-Nitrophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9NO4 It is characterized by the presence of a nitro group (-NO2) and an aldehyde group (-CHO) attached to a benzene ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenoxy)benzaldehyde typically involves the reaction of 2-nitrophenol with 2-fluorobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-nitrophenol attacks the fluorine-substituted benzaldehyde, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process starting from readily available raw materials. One common method involves the bromination of 2-nitrotoluene to form 2-nitrobenzyl bromide, followed by hydrolysis to yield 2-nitrobenzyl alcohol. The final step involves the oxidation of 2-nitrobenzyl alcohol to 2-nitrobenzaldehyde using hydrogen peroxide under basic conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: 2-(2-Nitrophenoxy)benzoic acid.
Reduction: 2-(2-Aminophenoxy)benzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(2-Nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit deubiquitinase (DUB) enzymes, which play a crucial role in the replication of certain viruses. By inhibiting these enzymes, the compound can disrupt viral replication and reduce viral load .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Lacks the ether linkage present in 2-(2-Nitrophenoxy)benzaldehyde.
2-(4-Nitrophenoxy)benzaldehyde: Has the nitro group in the para position instead of the ortho position.
4-(2-Nitrophenoxy)benzaldehyde: Has the aldehyde group in the para position instead of the ortho position.
Uniqueness
This compound is unique due to the specific positioning of the nitro and aldehyde groups, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in medicinal chemistry and organic synthesis that may not be achievable with similar compounds .
Properties
IUPAC Name |
2-(2-nitrophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXQFZNGTPPSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345887 | |
Record name | 2-(2-Nitrophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66961-19-1 | |
Record name | 2-(2-Nitrophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-nitrophenoxy)-benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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